2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide
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Overview
Description
Preparation Methods
The synthesis of 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide typically involves the reaction of pyrrole derivatives with thiazole precursors under specific conditions . One common method includes the use of solid alumina and room temperature conditions to facilitate the cross-coupling of pyrrole rings with acyl (bromo)acetylenes . This is followed by the addition of propargylamine to the obtained acetylenes, resulting in N-propargylenaminones . Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired compound .
Chemical Reactions Analysis
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where bromine atoms are replaced by other nucleophiles.
Scientific Research Applications
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide involves its interaction with specific molecular targets and pathways. It acts as a fibrinogenic receptor antagonist with antithrombotic activity and as a bacterial DNA gyrase B inhibitor . These interactions disrupt critical biological processes, leading to its observed effects.
Comparison with Similar Compounds
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole dihydrobromide can be compared with other similar compounds, such as:
2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d]oxazole: Similar in structure but with an oxygen atom replacing the sulfur atom.
5-methyl-5H-pyrrolo[2,3-c]quinoline: Another structurally related compound with different biological activities.
Pyrrolo[1,2-a]pyrazines: These compounds share a pyrrole ring but differ in their additional ring structures and functionalities.
The uniqueness of this compound lies in its specific combination of a pyrrole and thiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]thiazole;dihydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S.2BrH/c1-4-8-5-2-7-3-6(5)9-4;;/h7H,2-3H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNNIKRXFXZOIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)CNC2.Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060006-12-2 |
Source
|
Record name | 2-methyl-4H,5H,6H-pyrrolo[3,4-d][1,3]thiazole dihydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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